molecular formula C7H8N2O2 B1337945 1,3-Benzodioxol-5-ylhydrazine CAS No. 62646-09-7

1,3-Benzodioxol-5-ylhydrazine

Cat. No.: B1337945
CAS No.: 62646-09-7
M. Wt: 152.15 g/mol
InChI Key: KICYFFZBYGXTAF-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylhydrazine is a chemical compound that features a benzo[1,3]dioxole ring structure attached to a hydrazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[1,3]dioxole ring is a common structural motif in many biologically active molecules, which makes this compound a valuable compound for research and development.

Biochemical Analysis

Biochemical Properties

Benzo[1,3]dioxol-5-YL-hydrazine has been found to interact with various enzymes and proteins in biochemical reactions . These interactions are often characterized by the compound’s ability to inhibit or activate certain enzymes, which can have significant effects on the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of Benzo[1,3]dioxol-5-YL-hydrazine on cells are diverse and depend on the specific cellular processes being considered . For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Benzo[1,3]dioxol-5-YL-hydrazine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[1,3]dioxol-5-YL-hydrazine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzo[1,3]dioxol-5-YL-hydrazine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzo[1,3]dioxol-5-YL-hydrazine is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Benzo[1,3]dioxol-5-YL-hydrazine within cells and tissues involve interactions with various transporters or binding proteins . This can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Benzo[1,3]dioxol-5-YL-hydrazine can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylhydrazine typically involves the reaction of benzo[1,3]dioxole derivatives with hydrazine or hydrazine derivatives. One common method is the condensation reaction between benzo[1,3]dioxole carbaldehyde and hydrazine hydrate under reflux conditions . This reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylhydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,3]dioxole oxides, while substitution reactions can produce a variety of substituted benzo[1,3]dioxole derivatives .

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,3]dioxole: The parent compound, which lacks the hydrazine moiety.

    Benzo[1,3]dioxol-5-yl-methylamine: A similar compound where the hydrazine group is replaced with a methylamine group.

    Benzo[1,3]dioxol-5-yl-acetic acid: Another derivative with an acetic acid group instead of hydrazine.

Uniqueness

1,3-Benzodioxol-5-ylhydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-benzodioxol-5-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-5-1-2-6-7(3-5)11-4-10-6/h1-3,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICYFFZBYGXTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505929
Record name (2H-1,3-Benzodioxol-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62646-09-7
Record name (2H-1,3-Benzodioxol-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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